ethyl ((benzyloxy)carbonyl)-L-asparaginate
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Overview
Description
Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate is a chemical compound that belongs to the class of esters. It is derived from L-asparagine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This is followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of coupling agents like DCC.
Major Products Formed
Hydrolysis: L-asparagine and ethanol.
Reduction: L-asparagine and benzyl alcohol.
Substitution: New amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis. Upon removal of the protecting group, the compound can interact with enzymes or other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate can be compared with other similar compounds, such as:
Ethyl N2-((benzyloxy)carbonyl)-L-glutamate: Similar structure but derived from L-glutamic acid.
Ethyl N2-((benzyloxy)carbonyl)-L-lysinate: Derived from L-lysine and features an additional amino group.
Ethyl N2-((benzyloxy)carbonyl)-L-alaninate: Derived from L-alanine, a simpler amino acid.
These compounds share the benzyloxycarbonyl protecting group but differ in their amino acid backbone, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C14H18N2O5 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19) |
InChI Key |
QWZKOFAVRZENGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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